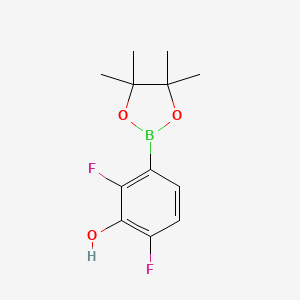

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

CAS No.:

Cat. No.: VC16773387

Molecular Formula: C12H15BF2O3

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BF2O3 |

|---|---|

| Molecular Weight | 256.06 g/mol |

| IUPAC Name | 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

| Standard InChI | InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6,16H,1-4H3 |

| Standard InChI Key | WMEBCBNTQZIDON-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)O)F |

Introduction

Synthesis and Reaction Pathways

Preparation of the Boronate Ester

The compound is synthesized via a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-2,6-difluorophenol and a boronic acid pinacol ester. A representative procedure from Aronchik et al. (Supplemental Methods) outlines the following steps :

-

Reaction Setup:

-

4-Bromo-2,6-difluorophenol (1.2 g, 5.74 mmol) and 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.375 g, 5.74 mmol) are combined in 16 mL of 1,2-dimethoxyethane (DME).

-

2M sodium carbonate (4 mL, 8.00 mmol) and (0.469 g, 0.574 mmol) are added.

-

-

Reaction Conditions:

-

The mixture is heated at 100°C for 3 hours under inert atmosphere.

-

-

Workup:

Table 2: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Solvent | 1,2-Dimethoxyethane (DME) |

| Temperature | 100°C |

| Yield | 72% |

Application in RSK Inhibitor Synthesis

The boronate ester intermediate is further functionalized to produce LJH685, a selective RSK inhibitor. In a subsequent coupling step :

-

Second Coupling:

-

4-(4-Chloropyridin-3-yl)-2,6-difluorophenol (250 mg, 1.04 mmol) reacts with 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (469 mg, 1.55 mmol) using (67.4 mg, 0.103 mmol) in DME and 2M sodium carbonate.

-

-

Microwave-Assisted Reaction:

Biological Activity and Mechanistic Insights

RSK Inhibition Profiling

LJH685, derived from the title compound, demonstrates nanomolar potency against RSK isoforms (RSK1: ; RSK2: ; RSK3: ) . Mechanistic studies using AlphaScreen assays quantified phosphorylation inhibition of a biotinylated peptide substrate (AGAGRSRHSSYPAGT-OH) in the presence of ATP concentrations matching each isoform’s .

Antiproliferative Effects

In MDA-MB-231 (breast cancer) and H358 (lung cancer) cell lines, LJH685 (10 µM) induced caspase-3 activation and G1 cell cycle arrest, as evidenced by flow cytometry and NucView 488 substrate cleavage . Soft agar colony formation assays revealed dose-dependent suppression of anchorage-independent growth, with values < 1 µM .

| Supplier | Location | Contact Information |

|---|---|---|

| Bide Pharmatech Ltd. | China | product02@bidepharm.com |

| Shanghai Haohong Pharmaceutical Co., Ltd. | China | malulu@leyan.com |

| Jilin Chinese Academy of Sciences | China | info@chemextension.com |

These suppliers offer the compound in research quantities (e.g., 100 mg to gram scales), with purity levels typically >95% (HPLC) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume